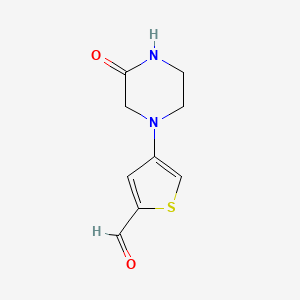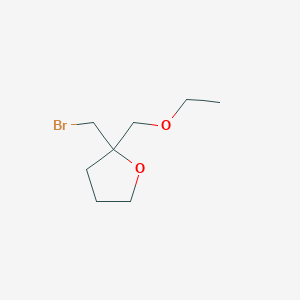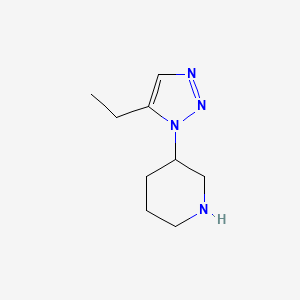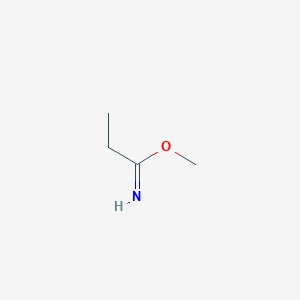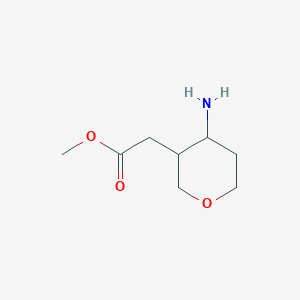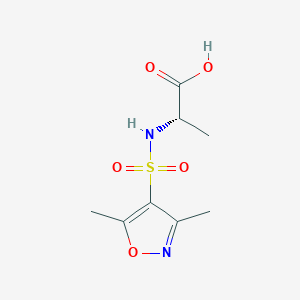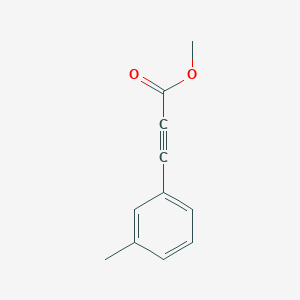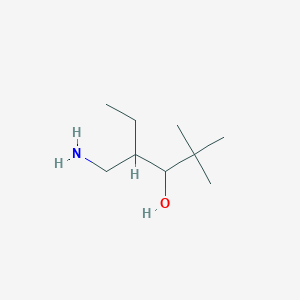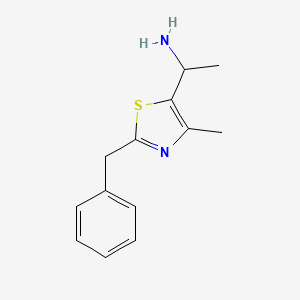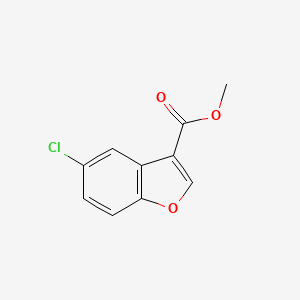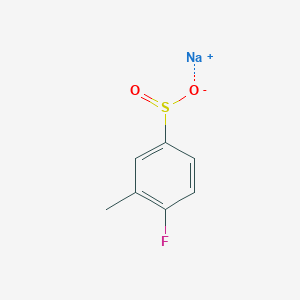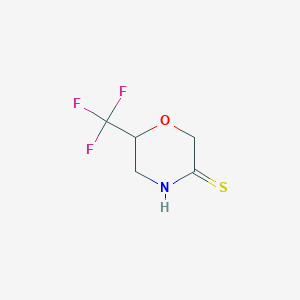
6-(Trifluoromethyl)morpholine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)morpholine-3-thione is a heterocyclic organic compound with the molecular formula C5H6F3NOS It features a morpholine ring substituted with a trifluoromethyl group at the 6-position and a thione group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)morpholine-3-thione typically involves the introduction of the trifluoromethyl group and the thione group onto a morpholine ring. One common method involves the reaction of morpholine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequently, the thione group can be introduced through a reaction with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)morpholine-3-thione involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thione group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)morpholine-3-one: Similar structure but with a carbonyl group instead of a thione group.
6-(Trifluoromethyl)morpholine-3-amine: Contains an amine group at the 3-position instead of a thione group.
Uniqueness
6-(Trifluoromethyl)morpholine-3-thione is unique due to the presence of both the trifluoromethyl and thione groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H6F3NOS |
|---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(11)2-10-3/h3H,1-2H2,(H,9,11) |
InChI-Schlüssel |
GFBSYPWFNCWMHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(=S)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


